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molecular formula C13H13N3O2 B8724111 Ethyl 2-(phenylamino)pyrimidine-5-carboxylate

Ethyl 2-(phenylamino)pyrimidine-5-carboxylate

Cat. No. B8724111
M. Wt: 243.26 g/mol
InChI Key: VDFXHOLXBPOFSI-UHFFFAOYSA-N
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Patent
US08507484B2

Procedure details

Ethyl 2-(methylthio)pyrimidine-5-carboxylate (0.800 g, 4.03 mmol) obtained in Step 1 was dissolved in dichloromethane (40 mL), and m-chloroperbenzoic acid (1.61 g, 6.06 mmol) was added to the solution, followed by stirring at room temperature for 1 hour. After the reaction mixture was diluted with dichloromethane, the dilute solution was washed with a saturated aqueous sodium hydrogen carbonate solution and water, and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was dissolved in dioxane (20 mL), and the solution was added with aniline (0.730 mL, 8.01 mmol) followed by stirring at 90° C. for 6 hours. After the reaction mixture was diluted with an aqueous (+)-potassium sodium tartrate solution and ethyl acetate, the organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3) to obtain ethyl 2-(phenylamino)pyrimidine-5-carboxylate (0.871 g, 89%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Quantity
0.73 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]=[CH:7][C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][N:4]=1.ClC1C=CC=C(C(OO)=O)C=1.[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>ClCCl.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+].C(OCC)(=O)C>[C:26]1([NH:25][C:3]2[N:8]=[CH:7][C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][N:4]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CSC1=NC=C(C=N1)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.61 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0.73 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the dilute solution was washed with a saturated aqueous sodium hydrogen carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dioxane (20 mL)
STIRRING
Type
STIRRING
Details
by stirring at 90° C. for 6 hours
Duration
6 h
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC=C(C=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.871 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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